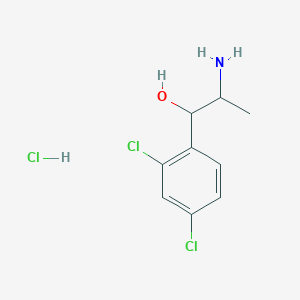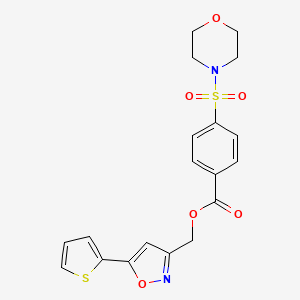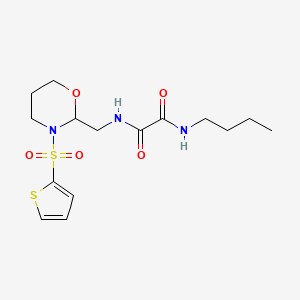
3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that combines structural elements of a benzenesulfonamide with a pyridazinone moiety. This compound’s unique structure allows it to interact with biological targets and participate in a variety of chemical reactions, making it an area of interest in multiple scientific fields, including medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
To synthesize 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, a common approach starts with the sulfonation of a 3,4-dimethylbenzene. The procedure generally involves the following steps:
Sulfonation: React 3,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 3,4-dimethylbenzenesulfonic acid.
Amidation: Convert the sulfonic acid to the corresponding sulfonamide using propylamine, yielding 3,4-dimethyl-N-propylbenzenesulfonamide.
Pyridazinone Introduction: Finally, react the sulfonamide with a 6-chloropyridazinone under basic conditions to form the desired product, this compound.
Industrial Production Methods:
In an industrial setting, this synthesis might be streamlined using flow chemistry techniques for better control over reaction conditions and yield. Optimizing parameters such as temperature, solvent choice, and reaction time is crucial for high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the methyl groups attached to the benzene ring, potentially forming carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, although these are less common due to the stability of the sulfonamide bond.
Substitution: Substitution reactions on the pyridazinone ring are facilitated by the electron-withdrawing nature of the keto group, making it susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Use of bases like sodium hydride, or catalysis with transition metals.
Major Products:
Oxidation: Potential formation of 3,4-dimethylbenzoic acid derivatives.
Reduction: Modified sulfonamide structures.
Substitution: Functionalized pyridazinone derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications across various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, serving as a probe in biochemical assays.
Medicine: Potential use in drug design due to its ability to mimic biological molecules and interact with specific targets.
Industry: Utilized in materials science for the development of novel polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism by which 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its effects primarily involves binding to biological targets such as enzymes or receptors. The sulfonamide group can interact through hydrogen bonding and van der Waals forces, while the pyridazinone moiety may interact with specific amino acid residues in the active sites of proteins. These interactions can modulate the activity of the target proteins, leading to downstream biological effects.
Comparación Con Compuestos Similares
Compared to other benzenesulfonamides and pyridazinone derivatives, this compound stands out due to its dual functional groups, which offer a unique combination of properties. Similar compounds include:
3,4-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety, therefore has different biological and chemical properties.
6-chloropyridazinone derivatives: Without the sulfonamide group, their interaction profile and chemical reactivity differ significantly.
This dual nature makes 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide particularly versatile and valuable in scientific research and industrial applications.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-6-7-14(11-13(12)2)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQSKLTVOQTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2835149.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2835152.png)





![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)
